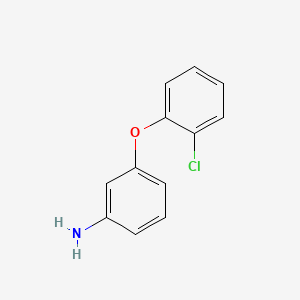

3-(2-Chlorophenoxy)aniline

Overview

Description

3-(2-Chlorophenoxy)aniline is an organic compound with the molecular formula C12H10ClNO It is characterized by the presence of a chlorophenoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction of 2-chlorophenol with aniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are commonly employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated products.

Scientific Research Applications

3-(2-Chlorophenoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

- 2-(2-Chlorophenoxy)aniline

- 4-(2-Chlorophenoxy)aniline

- 3-(4-Chlorophenoxy)aniline

Comparison: 3-(2-Chlorophenoxy)aniline is unique due to the specific positioning of the chlorophenoxy group on the aniline ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs. For example, the electronic and steric effects of the substituents can lead to differences in chemical behavior and biological activity.

Biological Activity

3-(2-Chlorophenoxy)aniline, also known as 3-chloro-4-(2-chlorophenoxy)aniline, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiplasmodial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

This compound is an aromatic amine with the molecular formula CHClO. It is synthesized through various methods in organic chemistry, primarily involving the chlorination of phenol derivatives followed by amination processes. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological pathways. Research indicates that it may inhibit key enzymes involved in pathogenic processes, particularly in malaria-causing Plasmodium species. The compound has been shown to target enoyl-acyl carrier protein reductase, an essential enzyme for fatty acid biosynthesis in these parasites .

Antimicrobial Activity

Studies have reported that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's structure facilitates its interaction with microbial cell membranes, leading to disruption and subsequent cell death.

Antiplasmodial Activity

One of the most notable areas of research concerning this compound is its antiplasmodial activity. In vitro studies have demonstrated that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's efficacy was assessed using microdilution assays, revealing an IC50 value that indicates potent activity against the parasite .

Table 1: Antiplasmodial Activity of this compound

Efficacy Studies

In a study evaluating the combination therapy of this compound with artesunate or chloroquine, significant reductions in parasitemia were observed in vivo using mouse models. The combination treatment showed enhanced efficacy compared to single-agent therapies, highlighting the potential for developing multi-target antimalarial drugs .

Table 2: Efficacy of Combination Therapy

| Treatment Combination | % Parasite Growth Inhibition | Reference |

|---|---|---|

| Artesunate + Aniline | 67.0% | |

| Chloroquine + Aniline | 81.0% |

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies have indicated that at certain dosages, this compound does not exhibit acute toxicity in animal models . However, further investigations into chronic exposure and long-term effects are necessary to ascertain its safety profile fully.

Properties

IUPAC Name |

3-(2-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAADGLAPUJZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695288 | |

| Record name | 3-(2-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105945-25-3 | |

| Record name | 3-(2-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105945-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.